molecular formula C19H18O5 B12619652 5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol CAS No. 946534-25-4

5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol

Cat. No.: B12619652
CAS No.: 946534-25-4
M. Wt: 326.3 g/mol
InChI Key: RGMBXBOLYQCIFX-UHFFFAOYSA-N
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Description

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by their benzopyran framework with additional fused rings, which often impart unique chemical and biological properties .

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is unique due to its specific methoxy groups and the overall structure, which may impart distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

946534-25-4

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-ol

InChI

InChI=1S/C19H18O5/c1-21-11-4-6-15-16(9-11)23-8-7-14-13-5-3-12(22-2)10-17(13)24-19(20)18(14)15/h3-6,9-10,19-20H,7-8H2,1-2H3

InChI Key

RGMBXBOLYQCIFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(O2)O)C4=C(C=C(C=C4)OC)OCC3

Origin of Product

United States

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